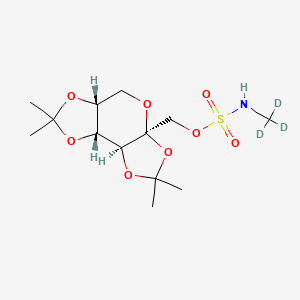![molecular formula C19H12F3N3O B13852610 6-Imidazol-1-yl-2-[4-(trifluoromethoxy)phenyl]quinoline](/img/structure/B13852610.png)
6-Imidazol-1-yl-2-[4-(trifluoromethoxy)phenyl]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Imidazol-1-yl-2-[4-(trifluoromethoxy)phenyl]quinoline is a heterocyclic compound that features both imidazole and quinoline moieties. The presence of these two functional groups imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Imidazol-1-yl-2-[4-(trifluoromethoxy)phenyl]quinoline typically involves the formation of the quinoline core followed by the introduction of the imidazole group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
6-Imidazol-1-yl-2-[4-(trifluoromethoxy)phenyl]quinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, sodium borohydride.
Catalysts: Palladium, copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of partially or fully hydrogenated products .
Scientific Research Applications
6-Imidazol-1-yl-2-[4-(trifluoromethoxy)phenyl]quinoline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 6-Imidazol-1-yl-2-[4-(trifluoromethoxy)phenyl]quinoline involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions or enzyme active sites, while the quinoline core can intercalate with DNA or interact with cellular receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole-quinoline derivatives, such as:
- 6-Imidazol-1-yl-2-phenylquinoline
- 6-Imidazol-1-yl-2-[4-(methoxy)phenyl]quinoline
- 6-Imidazol-1-yl-2-[4-(fluoromethoxy)phenyl]quinoline .
Uniqueness
6-Imidazol-1-yl-2-[4-(trifluoromethoxy)phenyl]quinoline is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group can enhance the compound’s stability, bioavailability, and interaction with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C19H12F3N3O |
|---|---|
Molecular Weight |
355.3 g/mol |
IUPAC Name |
6-imidazol-1-yl-2-[4-(trifluoromethoxy)phenyl]quinoline |
InChI |
InChI=1S/C19H12F3N3O/c20-19(21,22)26-16-5-1-13(2-6-16)17-7-3-14-11-15(4-8-18(14)24-17)25-10-9-23-12-25/h1-12H |
InChI Key |
GDUPUADAFLITQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C2)C=C(C=C3)N4C=CN=C4)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[5-(2-bromopropanoyl)-2-phenylsulfanylphenyl]acetate](/img/structure/B13852527.png)

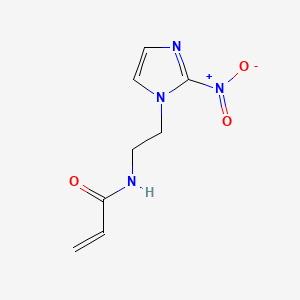
![7-Methoxy-3H-1,2,3-triazolo[4,5-d]pyrimidine](/img/structure/B13852551.png)
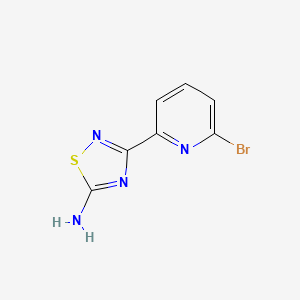

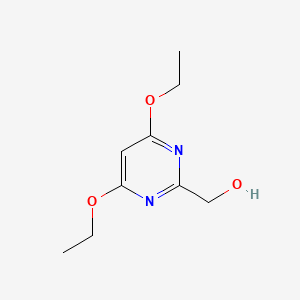
![Tert-butyl 1-benzyl-6-methyl-2,3-dihydropyrido[2,3-b]pyrazine-4-carboxylate](/img/structure/B13852582.png)
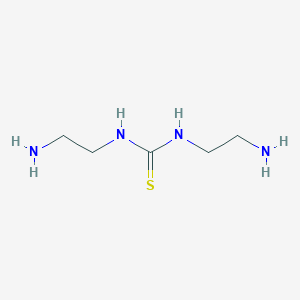
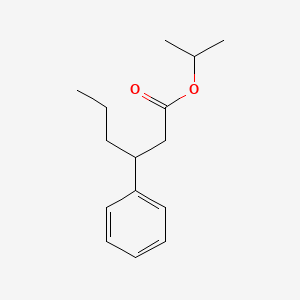
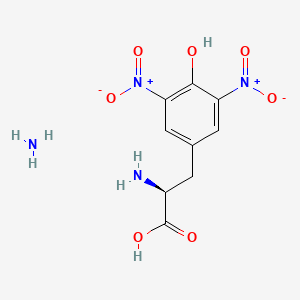
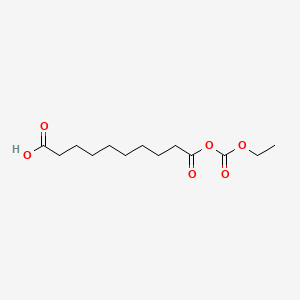
![1-(2-Aminoethyl-d4)-3-(5-chlorobenzo[c][1,2,5]thiadiazol-4-yl)thiourea](/img/structure/B13852602.png)
